molecular formula C9H8N2O2 B2480577 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde CAS No. 1427502-58-6

6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde

Cat. No.: B2480577
CAS No.: 1427502-58-6
M. Wt: 176.175
InChI Key: UJFDNSLDSVOCIX-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a high-value chemical building block designed for advanced pharmaceutical research and drug discovery. This multifunctional heteroaromatic compound features a pyrrolopyridine scaffold—a privileged structure in medicinal chemistry—substituted with a reactive aldehyde group and a methoxy moiety. The aldehyde group is a versatile synthetic handle that readily undergoes condensation and nucleophilic addition reactions, enabling researchers to construct diverse chemical libraries. It is commonly used to form imines (Schiff bases) and amides via reductive amination, or to serve as a precursor for heterocyclic ring fusion, facilitating the exploration of structure-activity relationships (SAR) in lead optimization campaigns . The core pyrrolopyridine structure, often termed 7-azaindole, is a key pharmacophore found in inhibitors targeting various kinases . The specific substitution pattern on this scaffold allows for fine-tuning of electronic properties and molecular geometry, which is critical for achieving selective target engagement. As a result, this compound is of significant interest for synthesizing potential therapeutic agents aimed at disease pathways mediated by these enzymes . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-3-9-8(10-4-7)2-6(5-12)11-9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFDNSLDSVOCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde in the presence of a catalyst to form the pyrrolo[3,2-B]pyridine core. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as nitration, reduction, cyclization, and functional group modifications. Reaction conditions such as temperature, solvent, and pH are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Position 6 Functional Group at Position 2 Key Properties/Applications Reference
6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde Methoxy (-OCH₃) Aldehyde (-CHO) Drug intermediates, optoelectronics
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde None Aldehyde (-CHO) Simpler reactivity profile
6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde Isopropyl (-CH(CH₃)₂) Aldehyde (-CHO) Increased hydrophobicity
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde Bromine (Br) Aldehyde (-CHO) Halogenation-driven reactivity
  • Electronic Effects : The methoxy group in the target compound donates electron density via resonance, stabilizing the aromatic system and altering redox properties compared to bromine (electron-withdrawing in ) or isopropyl (steric but electronically neutral in ).
  • Reactivity : The aldehyde group at position 2 is a reactive site for nucleophilic additions, common across all listed derivatives. However, the absence of a substituent at position 6 (as in ) simplifies synthesis but reduces tunability for specific applications.

Functional Group Comparisons

Aldehyde vs. Carboxylic Acid Derivatives

6-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid () replaces the aldehyde with a carboxylic acid (-COOH) at position 3. This substitution shifts utility toward peptide coupling or metal-organic frameworks, whereas the aldehyde in the target compound is more suited for Schiff base formation or cross-coupling reactions .

Aldehyde vs. Ester Derivatives

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate () features an ester (-COOEt) group. Esters are less reactive than aldehydes but offer stability for intermediate storage. The 60% yield reported for such esters suggests efficient synthetic routes, though the target compound’s aldehyde may require milder conditions to prevent oxidation.

Biological Activity

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS Number: 1427502-58-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C9H8N2O2
  • Molecular Weight: 176.17 g/mol
  • Physical Form: Powder
  • Purity: 95%

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

1. Inhibition of Kinases

Recent studies have highlighted the compound's role as an inhibitor of specific kinases, particularly MPS1 (Monopolar Spindle 1). MPS1 is crucial for the regulation of mitosis and has been implicated in various cancers. The compound has shown:

  • IC50 Value: Approximately 0.025 µM against MPS1, indicating strong inhibitory potential .
  • Cell-Based Activity: Demonstrated antiproliferative effects in HCT116 human colon cancer cells with a GI50 of 0.55 µM .

The compound stabilizes an inactive conformation of MPS1, preventing ATP and substrate binding. This mechanism is significant for its therapeutic potential in cancer treatment . Additionally, it has been suggested that the methoxy group enhances the compound's binding affinity and selectivity.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Activity

A study focused on the compound's effects on tumor xenografts demonstrated that oral administration resulted in significant tumor growth inhibition. The findings suggest that the compound could serve as a lead for developing new anticancer agents targeting MPS1 .

Study 2: Selectivity and Stability

Another investigation examined various analogs of pyrrolo[3,2-b]pyridine derivatives. It was found that modifications at the C-2 position could enhance metabolic stability while maintaining potent inhibition against MPS1 . This highlights the importance of structural optimization in drug development.

Data Table: Biological Activity Summary

Biological ActivityMeasurementReference
MPS1 InhibitionIC50 = 0.025 µM
Antiproliferative EffectGI50 = 0.55 µM
Tumor Growth InhibitionSignificant Reduction

Q & A

Q. What are the common synthetic routes for 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde?

The synthesis typically involves cyclization of pyrrolopyridine precursors or functionalization of pre-formed heterocycles. For example:

  • Cyclization strategies : Pyrrolo[3,2-b]pyridine derivatives are often synthesized via intramolecular cyclization of enaminones or propargylamine intermediates under thermal or acidic conditions .
  • Aldehyde introduction : The formyl group can be introduced via Vilsmeier-Haack formylation or oxidation of hydroxymethyl precursors. For instance, pyridinecarbaldehydes are synthesized by reacting pyridylmethyl derivatives with oxidizing agents like MnO₂ .
  • Methoxy group installation : Methoxy groups are typically added via nucleophilic substitution using methoxide or protected intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the structure, particularly the aldehyde proton (~9-10 ppm) and methoxy group (~3.8-4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C9_9H8_8N2_2O2_2: 177.0664) .
  • HPLC-PDA : Assesses purity and detects impurities, especially when synthesizing derivatives for biological studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of derivatives?

  • Temperature control : Reactions involving aldehyde groups (e.g., oxime formation) require low temperatures (0–5°C) to prevent side reactions like aldol condensation .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for brominated analogs, as seen in related pyrrolopyridines .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene is preferred for boron-mediated reactions to avoid coordination .

Q. How should contradictory data on the aldehyde group’s reactivity be resolved?

Discrepancies may arise from solvent polarity, steric effects, or competing pathways. Methodological approaches include:

  • Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates and side products .
  • Computational modeling : DFT calculations predict electron density at the aldehyde carbon, guiding nucleophilic attack feasibility .
  • Comparative analysis : Test reactivity under standardized conditions (e.g., pH, temperature) using analogs like 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as controls .

Q. What strategies are effective for evaluating biological activity of this compound?

  • Structure-activity relationship (SAR) studies : Modify the methoxy or aldehyde groups and test against targets (e.g., kinases, antimicrobial assays) .
  • Docking simulations : Use the aldehyde moiety as a hydrogen bond acceptor in molecular docking with proteins (e.g., ATP-binding sites) .
  • In vitro assays : Prioritize cytotoxicity screening (e.g., MTT assay) before advancing to in vivo models, as seen in related pyrrolo[3,4-c]pyridines .

Q. How can stability issues in aqueous solutions be mitigated?

  • Protection of the aldehyde : Convert to oximes or acetals using hydroxylamine or ethylene glycol, respectively, to prevent hydration or polymerization .
  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N2_2 or Ar) to avoid degradation .
  • pH control : Buffered solutions (pH 6–7) minimize aldehyde reactivity, as demonstrated for pyridine-2-carbaldehyde derivatives .

Data Contradiction and Validation

Q. How to address inconsistencies in reported spectroscopic data?

  • Reproducibility checks : Replicate experiments using identical conditions (e.g., solvent, concentration) as original studies .
  • Isotopic labeling : Use 13^{13}C-labeled aldehyde groups to confirm NMR assignments and rule out solvent artifacts .
  • Inter-laboratory validation : Cross-validate data with independent labs, especially for CAS-registered compounds like 1190317-86-2 .

Q. What are the pitfalls in interpreting biological assay results?

  • Off-target effects : The aldehyde group may react with thiols in assay media, generating false positives. Include control experiments with aldehyde-free analogs .
  • Metabolic instability : Rapid oxidation of the aldehyde to carboxylic acid in cell culture (e.g., via aldehyde dehydrogenase) may underestimate activity. Use stabilized prodrugs for accurate assessment .

Methodological Recommendations

  • Synthetic protocols : Follow literature procedures for structurally validated analogs (e.g., 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) to ensure reproducibility .
  • Safety protocols : Handle the aldehyde under inert atmosphere due to air sensitivity, and use PPE to avoid dermal exposure .

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